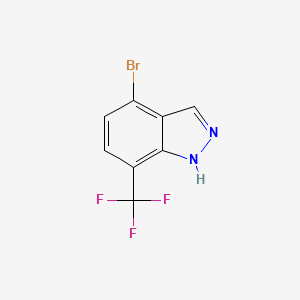

4-bromo-7-(trifluoromethyl)-1H-indazole

Descripción general

Descripción

4-Bromo-7-(trifluoromethyl)-1H-indazole is a chemical compound that belongs to the indazole family. Indazoles are bicyclic compounds containing a five-membered pyrazole ring fused to a benzene ring. The presence of bromine and trifluoromethyl groups in the structure of this compound makes it an interesting compound for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-(trifluoromethyl)-1H-indazole can be achieved through several methods. One common approach involves the bromination of 7-(trifluoromethyl)-1H-indazole using bromine or a brominating agent such as N-bromosuccinimide. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.

Another method involves the Suzuki-Miyaura cross-coupling reaction, where 7-(trifluoromethyl)-1H-indazole is coupled with a brominated aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in an aqueous ethanol solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of green solvents and catalysts can also be employed to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-7-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The indazole ring can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride, potassium tert-butoxide, or lithium diisopropylamide in solvents such as tetrahydrofuran or dimethylformamide.

Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like ethanol or toluene.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

Substitution Reactions: Products include 4-amino-7-(trifluoromethyl)-1H-indazole, 4-thio-7-(trifluoromethyl)-1H-indazole, and 4-alkoxy-7-(trifluoromethyl)-1H-indazole.

Cross-Coupling Reactions: Products include various arylated or heteroarylated derivatives of 7-(trifluoromethyl)-1H-indazole.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound 4-Bromo-7-(trifluoromethyl)-1H-indazole has the following chemical properties:

- Chemical Formula : C_9H_6BrF_3N

- Molecular Weight : Approximately 265.03 g/mol

- Structure : The presence of the trifluoromethyl group significantly increases lipophilicity, impacting its biological activity.

Biological Activities

Indazole derivatives, including this compound, are known for their diverse biological activities. Key applications include:

- Anticancer Agents : Research indicates that indazole derivatives can inhibit specific kinases involved in cancer progression. For example, compounds similar to this compound have been studied as potential inhibitors of Polo-like kinase 4 (PLK4), which plays a crucial role in cell division and tumor growth .

- Anti-inflammatory and Antimicrobial Properties : The compound has shown promise in reducing inflammation and combating microbial infections, making it a candidate for developing new therapeutic agents.

Drug Development

The unique substitution pattern of this compound allows it to effectively bind to various biological targets. This property is particularly valuable in drug development, where the compound can serve as a lead structure for synthesizing more potent derivatives.

Several studies highlight the potential applications of this compound:

- Antitumor Activity Study : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on tumor growth in mouse models, suggesting its potential as an anticancer drug .

- Inflammation Reduction : Research has shown that indazole derivatives can effectively reduce markers of inflammation in vitro and in vivo, indicating their potential use in treating inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 4-bromo-7-(trifluoromethyl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways.

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-7-trifluoromethylquinoline: Similar in structure but with a quinoline ring instead of an indazole ring.

4-Bromo-7-methoxy-2-(trifluoromethyl)benzofuran: Contains a benzofuran ring with similar substituents.

Uniqueness

4-Bromo-7-(trifluoromethyl)-1H-indazole is unique due to its indazole core, which imparts distinct electronic and steric properties compared to other similar compounds

Actividad Biológica

4-Bromo-7-(trifluoromethyl)-1H-indazole is a synthetic organic compound belonging to the indazole family, characterized by its unique molecular structure that includes both bromine and trifluoromethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer, anti-inflammatory, and antimicrobial applications.

- Molecular Formula : CHBrFN

- Molecular Weight : Approximately 265.03 g/mol

- Structure : The compound features a fused bicyclic structure which enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Various studies have demonstrated its efficacy in inhibiting tumor growth across different cancer cell lines.

- Mechanism of Action : The compound primarily acts by inhibiting the binding of BRD4 to acetylated histones, which modulates gene expression related to cancer progression. This inhibition leads to reduced transcription of pro-cancer genes and promotes apoptosis in cancer cells.

- Case Study : In laboratory settings, the compound was tested on several cancer cell lines, showing IC50 values ranging from 1.29 µM to 2.96 µM, indicating potent cytotoxic effects against these cells .

Anti-inflammatory Activity

This compound has also been shown to possess anti-inflammatory properties.

- Effects on Cytokines : The compound significantly inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In comparative studies, it demonstrated stronger inhibitory effects than conventional anti-inflammatory drugs like dexamethasone .

- Dosage Effects : Lower doses of the compound were effective in reducing inflammation markers in animal models, showcasing its potential for therapeutic use in inflammatory diseases.

Antimicrobial Activity

The compound exhibits notable antimicrobial activity against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values between 40 to 50 µg/mL against pathogens such as E. faecalis and K. pneumoniae, demonstrating its potential as an antibacterial agent .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| This compound | CHBrFN | Contains both bromine and trifluoromethyl groups |

| 4-Bromo-3-methyl-1H-indazole | CHBrN | Methyl instead of trifluoromethyl |

| 5-Bromo-1H-indazole | CHBrN | Different position of bromine |

| 7-Fluoro-1H-indazole | CHFN | Fluorine instead of bromine |

Propiedades

IUPAC Name |

4-bromo-7-(trifluoromethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-6-2-1-5(8(10,11)12)7-4(6)3-13-14-7/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQMEFBBQJLTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10738746 | |

| Record name | 4-Bromo-7-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186334-79-1 | |

| Record name | 4-Bromo-7-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.